1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with 3,4-Dimethoxyphenyl Group: The pyridazine ring is then functionalized with a 3,4-dimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of Piperazine Ring: The functionalized pyridazine is reacted with piperazine under nucleophilic substitution conditions.
Introduction of the Methylpropanone Group: Finally, the compound is alkylated with 2-methylpropan-1-one using a suitable base, such as sodium hydride or potassium carbonate, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Phenylpyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one: Similar structure but lacks the 3,4-dimethoxy groups.
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperidin-1-yl)-2-methylpropan-1-one: Similar but with a piperidine ring instead of piperazine.
Uniqueness
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is unique due to the presence of both the 3,4-dimethoxyphenyl group and the piperazine ring, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)20(25)24-11-9-23(10-12-24)19-8-6-16(21-22-19)15-5-7-17(26-3)18(13-15)27-4/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZNAGXOFNWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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